2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide
Descripción
Propiedades
IUPAC Name |
2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-10-5-1-2-6-11(10)18(16,17)14-9-12(15)7-3-4-8-12/h1-2,5-6,14-15H,3-4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLMOVDLGUYWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide typically involves multiple steps:
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the brominated benzene derivative with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine.
Hydroxycyclopentyl Group Addition: The final step involves the nucleophilic substitution of the sulfonamide with a hydroxycyclopentylmethyl group, which can be achieved using a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the cyclopentyl ring can undergo oxidation to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding de-brominated compound.
Substitution: Formation of various substituted benzene sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides, including the compound , are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial survival. Studies have shown that modifications to the sulfonamide structure can enhance efficacy against specific bacterial strains. For instance, derivatives with different substituents have exhibited varying levels of activity against Gram-positive and Gram-negative bacteria .
Case Study: Efficacy Against Resistant Strains
A study focusing on a series of sulfonamide derivatives demonstrated that certain modifications, such as the introduction of a bromo group, significantly increased antibacterial activity against resistant strains of Staphylococcus aureus. The compound 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide was tested alongside other derivatives, showing promising results in inhibiting bacterial growth at lower concentrations compared to traditional sulfonamides .
Cardiovascular Research
Impact on Perfusion Pressure
Recent research has explored the effects of sulfonamide derivatives on cardiovascular parameters, particularly perfusion pressure. In an experimental setup, various sulfonamides were administered to assess their impact on coronary resistance and perfusion pressure dynamics. The findings indicated that certain derivatives could modulate perfusion pressure effectively, suggesting potential therapeutic applications in cardiovascular diseases .
Data Table: Effects on Perfusion Pressure
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control (Krebs-Henseleit solution only) | - | Baseline |
| 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide | 0.001 | Significant decrease |
| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Decrease observed |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Minimal effect |
This table summarizes the effects observed during the study, highlighting the significant impact of the compound on perfusion pressure compared to controls.
Pharmacokinetics and Drug Development
ADMET Properties
The pharmacokinetic profile of sulfonamides is crucial for their development as therapeutic agents. The compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties have been evaluated using computational tools such as ADMETLab 2.0. Results indicated low permeability and absorption rates, which are critical factors to consider during drug formulation .
Table: ADMET Profile Summary
| Parameter | Value |
|---|---|
| Caco-2 Permeability | -5.473 (Low) |
| HIA (Human Intestinal Absorption) | 0.032 (Low) |
| CYP Inhibition Potential | Non-inhibitor |
This summary provides insight into the pharmacokinetic challenges that may affect the clinical application of this compound.
Future Directions in Research
The ongoing exploration of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide suggests several promising avenues for future research:
- Development of Novel Antimicrobials : Further structural modifications could enhance its efficacy against a broader range of pathogens.
- Cardiovascular Therapeutics : Investigating its mechanisms in modulating cardiovascular parameters could lead to new treatments for hypertension and other related conditions.
- Toxicology Studies : Comprehensive studies on toxicity and side effects are necessary to ensure safety in clinical applications.
Mecanismo De Acción
The mechanism by which 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to interfere with biological pathways.
Comparación Con Compuestos Similares
(a) N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide
- Structure : Features a rigid bicyclo[2.2.1]heptane framework instead of a hydroxylated cyclopentyl group.
- Synthesis : Prepared via nucleophilic substitution reactions, with X-ray crystallography confirming stereochemistry .
(b) 4-Bromo-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzene-1-sulfonamide (Compound 11)
- Structure : Incorporates a thiadiazole ring linked to a chlorophenyl group.
- coli .
- Key Differences : The thiadiazole moiety may enhance π-π stacking interactions with bacterial enzymes, whereas the target compound’s hydroxyl group could improve solubility and membrane permeability.
(c) 4-Bromo-N-(4-bromobenzenesulfonyl)-N-{4’-[…]}benzene-1-sulfonamide (Compound 8e)
- Structure : Contains dual sulfonamide groups and a brominated biphenyl system.
- Properties: Limited data on melting points or bioactivity, but the dual sulfonamide structure likely increases molecular weight and reduces solubility compared to the target compound .
(d) N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Structure : Features a pyrimidine-thioether linkage and methoxy group.
- Relevance : The pyrimidine ring may confer distinct electronic properties, influencing binding to biological targets such as kinases or proteases .
Physicochemical Properties
Computational Insights
- Density Functional Theory (DFT) : Studies on similar sulfonamides highlight the importance of exact exchange terms in predicting thermochemical properties, which could guide optimization of the target compound’s electronic structure .
- Correlation Energy : The Colle-Salvetti functional has been applied to sulfonamide derivatives to model electron correlation effects, aiding in understanding reactivity and stability .
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis typically involves coupling 2-bromobenzenesulfonyl chloride with (1-hydroxycyclopentyl)methylamine. Key steps include:
- Sulfonamide Formation : React the sulfonyl chloride with the amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF at 0–25°C .
- Cyclopentyl Group Introduction : The (1-hydroxycyclopentyl)methylamine precursor can be synthesized via reductive amination of cyclopentanone derivatives followed by hydroxyl protection/deprotection strategies .
- Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) improves yield and purity. Reaction monitoring with TLC or HPLC ensures intermediate quality .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclopentyl CH2 groups at δ 1.5–2.5 ppm) and carbon connectivity .
- IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .
- Mass Spectrometry (ESI/HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 334.0) .
- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, bond angles, and non-covalent interactions (e.g., hydrogen bonding between sulfonamide and hydroxyl groups) .
Q. What nucleophilic substitution reactions are feasible at the bromine site, and what catalysts are effective?
- Methodological Answer :
- Buchwald-Hartwig Amination : Pd(dba)₂/XPhos catalyzes bromine substitution with amines (e.g., aryl/alkyl amines) in toluene at 80–110°C .
- Suzuki-Miyaura Coupling : Pd(PPh₃)₄/K₂CO₃ enables aryl-aryl bond formation with boronic acids in dioxane/H₂O .
- SNAr Reactions : Electron-deficient aromatic bromine reacts with alkoxides or thiols under basic conditions (e.g., NaH/DMF) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this sulfonamide?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms accurately predict thermochemical properties (e.g., bond dissociation energies) .
- Key Calculations :
- HOMO-LUMO gaps to assess electrophilicity.
- Electrostatic potential maps to identify reactive sites (e.g., sulfonamide oxygen as a hydrogen-bond acceptor).
- Validation : Compare computed NMR/IR spectra with experimental data .
Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds .
- Purity Verification : HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity to exclude impurities as activity modifiers .
- Structure-Activity Relationships (SAR) : Compare with analogs (e.g., furan- or pyrazole-substituted sulfonamides) to isolate critical functional groups .
Q. How can molecular docking elucidate interactions between this compound and enzyme targets like carbonic anhydrase?
- Methodological Answer :
- Target Preparation : Retrieve crystal structures (e.g., PDB: 3LXE) and optimize protonation states at pH 7.4 .
- Docking Workflow : Use AutoDock Vina with flexible residues (e.g., Zn²⁺-coordinating His94 in carbonic anhydrase) and validate with MD simulations .
- Experimental Validation : Competitive inhibition assays (e.g., stopped-flow kinetics) confirm docking-predicted binding modes .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the hydroxyl group for enhanced aqueous solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
- Lipinski’s Rule Compliance : Reduce molecular weight (<500 Da) and logP (<5) via substituent optimization (e.g., replacing bromine with polar groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
